molecular formula C13H12BrN3 B12891088 2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12891088
M. Wt: 290.16 g/mol
InChI Key: VIXHUFVWLCSUCP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, bromophenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with 2,3-pentanedione in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of oxidized pyrrole derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

Scientific Research Applications

2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

2-amino-1-(2-bromophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H12BrN3/c1-8-9(2)17(13(16)10(8)7-15)12-6-4-3-5-11(12)14/h3-6H,16H2,1-2H3

InChI Key

VIXHUFVWLCSUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2Br)C

Origin of Product

United States

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